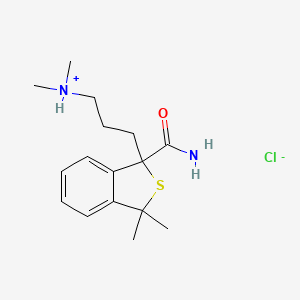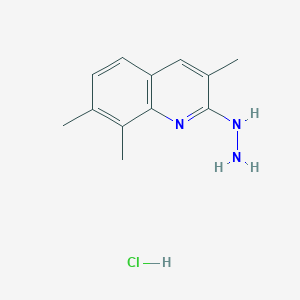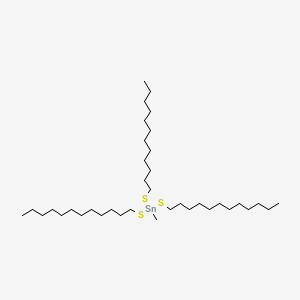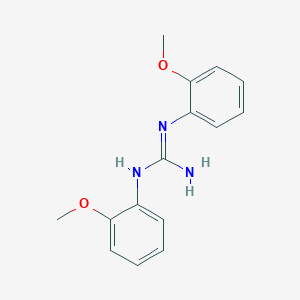
Naphtho(1,2-b)chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,2-b)chrysene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphtho(1,2-b)chrysene can be synthesized through various methods, including photochemical reactions and multicomponent reactions. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method utilizes 2-naphthol as a starting material in multicomponent reactions to construct diverse heterocyclic frameworks .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of related compounds often involves scalable photochemical and catalytic processes. These methods are designed to optimize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho(1,2-b)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions can lead to various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Naphtho(1,2-b)chrysene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of naphtho(1,2-b)chrysene involves its interaction with various molecular targets and pathways. Its effects are often mediated through the formation of reactive intermediates, such as epoxides, which can interact with DNA and proteins, leading to potential biological activities . The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Vergleich Mit ähnlichen Verbindungen
Naphtho(1,2-b)chrysene can be compared with other polycyclic aromatic hydrocarbons, such as:
Chrysene: Similar in structure but with different electronic properties.
Benzo[a]pyrene: Known for its carcinogenic properties and studied extensively for its biological effects.
Naphtho[1,2-b;5,6-b’]dithiophene: Used in organic electronics and has unique electronic properties compared to this compound.
These compounds share structural similarities but differ in their electronic properties, reactivity, and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
220-77-9 |
|---|---|
Molekularformel |
C26H16 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
hexacyclo[12.12.0.02,11.05,10.016,25.017,22]hexacosa-1(26),2(11),3,5,7,9,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C26H16/c1-3-7-21-18(6-1)11-13-24-23(21)14-12-20-15-25-19(16-26(20)24)10-9-17-5-2-4-8-22(17)25/h1-16H |
InChI-Schlüssel |
IHQGFGQIOMWFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=CC6=CC=CC=C65)C=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




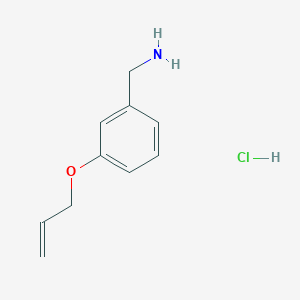
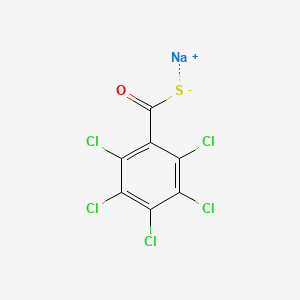

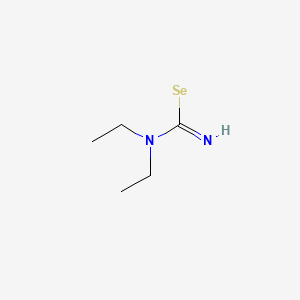
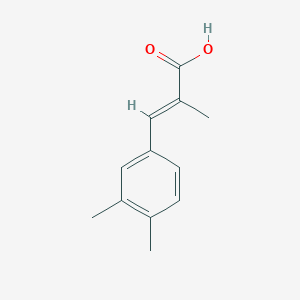
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
